Labd-13-ene-8,15-diol
Overview
Description
Labd-13-ene-8,15-diol is a diterpenoid compound with the molecular formula C20H36O2. It is a naturally occurring substance found in various plant species and is known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
Labd-13-ene-8,15-diol, also known as (E)-Labd-13-ene-8,15-diol, is a diterpene with the labdane skeleton . It shows strong anti-HRV2 and HRV3 activity, indicating that it targets Human Rhinoviruses (HRV2 and HRV3) . It also exhibits anti-lung and anti-laryngeal cancer activities against A549 and Hep2 cells . Furthermore, it inhibits the growth of gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis) .
Mode of Action
Its antiviral, anticancer, and antibacterial activities suggest that it interacts with specific proteins or enzymes in these organisms, leading to inhibition of their growth or replication .
Biochemical Pathways
This compound is likely involved in the biosynthesis of oxygen-containing labdane-type diterpenes . A second ionization-initiated cyclization of copal-8-ol diphosphate is hypothesized to result in the formation of manoyl oxide isomers, while labd-13-ene-8α,15-diol could be formed either by phosphatase activity or type A diterpene synthase activity .
Pharmacokinetics
Its molecular weight of 3084986 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of this compound’s action is the inhibition of the growth or replication of certain viruses, cancer cells, and bacteria . This leads to its antiviral, anticancer, and antibacterial effects.
Biochemical Analysis
Biochemical Properties
Labd-13-ene-8,15-diol interacts with various enzymes, proteins, and other biomolecules. It is synthesized from geranylgeranyl diphosphate (GGPP) in a two-step process involving two diterpene synthase (diTPS) enzymes . The first enzyme, a class II diTPS, catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate . The second enzyme, a class I diTPS, then transforms these intermediates into this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of human cancer cells (A549 and Hep2) and human breast cancer (MDA-MB-231) cells . It induces apoptosis in these cells, leading to morphological alterations, nuclear condensation, and nuclear fragmentation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, likely through interactions with the enzymes involved in its biosynthesis .
Temporal Effects in Laboratory Settings
Over time, this compound shows significant effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, the compound has been found to inhibit tumor growth in ascetic models .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is synthesized from GGPP, a common precursor in the biosynthesis of terpenes . The enzymes involved in its biosynthesis likely play a key role in its metabolic pathway .
Subcellular Localization
The enzymes involved in its biosynthesis are targeted to the chloroplast, a major site of GGPP and diterpene production in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Labd-13-ene-8,15-diol can be synthesized through multi-step organic reactions. One common method involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the labdane skeleton, followed by specific functional group modifications to introduce the hydroxyl groups at the 8 and 15 positions .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as plant oils. For instance, it can be isolated from the essential oils of certain plants through steam distillation and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: Labd-13-ene-8,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the labdane skeleton can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification.
Major Products:
Oxidation: Formation of labd-13-ene-8,15-dione.
Reduction: Formation of this compound derivatives with saturated bonds.
Substitution: Formation of this compound esters or ethers.
Scientific Research Applications
Labd-13-ene-8,15-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex diterpenoids.
Biology: Studied for its role in plant defense mechanisms and signaling pathways.
Industry: Utilized in the formulation of antimicrobial agents and natural preservatives.
Comparison with Similar Compounds
Labd-13-ene-8,15-diol is unique due to its specific hydroxylation pattern and labdane skeleton. Similar compounds include:
- Scoparinol (CAS#130838-00-5)
- Agathadiol diacetate (CAS#24022-13-7)
- ent-Labda-8(17),13E-diene-3beta,15,18-triol (CAS#90851-50-6)
- ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside (CAS#1245636-01-4)
- Goshonoside F1 (CAS#90851-24-4)
- Goshonoside F5 (CAS#90851-28-8)
- Agatholal (CAS#3650-31-5)
- Imbricatolic acid (CAS#6832-60-6)
- Isocupressic acid (CAS#1909-91-7)
- Acetylisocupressic acid (CAS#52992-82-2) .
These compounds share structural similarities but differ in their functional groups and specific biological activities, making this compound a distinct and valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOHDQKUMQKLMP-NUKBDRAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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